3,5-Diethynylaniline
Description
Structure
3D Structure
Properties
CAS No. |
402956-36-9 |
|---|---|
Molecular Formula |
C10H7N |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3,5-diethynylaniline |
InChI |
InChI=1S/C10H7N/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H,11H2 |
InChI Key |
XRGBJBOYNHXWPA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)N)C#C |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Diethynylaniline and Its Derivatives
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Sonogashira Coupling)
The Sonogashira reaction is a cornerstone for the synthesis of this compound. mdpi.comwikipedia.org This method involves the coupling of a dihalogenated aniline (B41778), typically 3,5-dibromoaniline (B181674) or 3,5-diiodoaniline (B149867), with a terminal alkyne. vulcanchem.com To prevent self-coupling of the desired product, the alkyne is often protected, with trimethylsilylacetylene (B32187) (TMSA) being a common choice. The reaction proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org Following the coupling reaction, the silyl (B83357) protecting groups are removed to yield the final this compound product. vulcanchem.com The general two-step process starting from a dihaloaniline is a widely adopted route. researchgate.net
The reaction's utility is demonstrated in its application to a wide array of substrates for the formation of C(sp)-C(sp²) bonds, making it indispensable for creating aryl alkynes. mdpi.comnih.gov
The efficiency of the Sonogashira coupling for producing diethynylated compounds is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, ligand, base, solvent, and temperature.
Catalyst System : The classic system employs a palladium source, such as PdCl₂(PPh₃)₂ or Pd(CF₃COO)₂, and a copper(I) salt (e.g., CuI) as a co-catalyst. scirp.orgnih.gov Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne, often using specialized ligands or palladium complexes. nih.govkaust.edu.sa For instance, efficient copper-free couplings have been achieved using PdCl₂(PPh₃)₂ combined with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) under solvent-free conditions. nih.gov
Ligand : Phosphine ligands like triphenylphosphine (B44618) (PPh₃) are commonly used to stabilize the palladium catalyst. scirp.org The use of N-heterocyclic carbene (NHC) ligands has also been explored as an alternative to phosphines in homogeneous catalysis. mdpi.com
Base : An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is crucial for the reaction mechanism. scirp.orgkaust.edu.sa The base neutralizes the hydrogen halide formed during the reaction and aids in the deprotonation of the terminal alkyne. wikipedia.org
Solvent and Temperature : Solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently used. nih.govscirp.org Reactions are often conducted at elevated temperatures, for example, at 100°C in DMF, to ensure a reasonable reaction rate. scirp.org However, room-temperature conditions have also been successfully developed, particularly for more reactive aryl iodides. wikipedia.orgnih.gov
The following table summarizes optimized conditions reported for various Sonogashira coupling reactions, which can be adapted for the synthesis of this compound.
| Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Notes |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | Efficient for coupling 2-amino-3-bromopyridines. scirp.org |
| [DTBNpP]Pd(crotyl)Cl (2.5) | - | - (Copper-free) | TMP | DMSO | Room Temp. | Effective for a broad scope of aryl bromides. nih.gov |
| PdCl₂(PPh₃)₂ (3) | - | - (Copper-free) | TBAF | Solvent-free | - | Applicable to deactivated aryl chlorides. nih.gov |
| Pd(OAc)₂ | PCy₃ | - (Copper-free) | K₂CO₃ | Toluene | 100 | Effective for aryl chlorides. organic-chemistry.org |
DTBNpP: Di-tert-butylneopentylphosphine, TMP: 2,2,6,6-Tetramethylpiperidine, TBAF: Tetrabutylammonium fluoride, PCy₃: Tricyclohexylphosphine
For the synthesis of this compound from 3,5-dihaloaniline precursors, regioselectivity is not a concern as the two halogenated positions (C3 and C5) are chemically equivalent. The primary challenge is to drive the reaction to completion, ensuring the double ethynylation of the aniline ring, while minimizing the formation of the mono-ethynylated intermediate, 3-alkynyl-5-haloaniline. This is typically achieved by using a stoichiometric excess of the alkyne reagent and optimizing reaction times and temperatures to favor the disubstituted product.
Stereoselectivity is not applicable in the context of introducing ethynyl (B1212043) groups, as the alkyne functionality is linear and does not generate a stereocenter upon attachment to the aromatic ring.
The choice of precursor is critical and typically involves either 3,5-dibromoaniline or 3,5-diiodoaniline. Aryl iodides are generally more reactive in palladium-catalyzed coupling reactions than aryl bromides, allowing for milder reaction conditions, such as lower temperatures. wikipedia.org This difference in reactivity can be exploited for selective couplings if other halogens are present. wikipedia.org
The synthesis of these precursors is well-documented.
3,5-Dibromoaniline : This precursor can be synthesized from 3,5-dibromo-nitro-benzene via a reduction reaction. A common method involves using titanium(III) chloride (TiCl₃) in acetic acid to reduce the nitro group to an amine, affording the product in high yield.
3,5-Diiodoaniline : The synthesis of 3,5-diiodoaniline can be achieved from 1,3-diiodo-5-nitrobenzene, which itself can be prepared in a multi-step process starting from 2-nitroaniline. The reduction of the nitro group yields the desired diiodoaniline precursor. researchgate.net
Alternative Synthetic Routes to this compound Frameworks
While the Sonogashira coupling is the most prevalent method, other synthetic strategies could potentially be employed. One alternative involves the use of organometallic reagents other than the copper acetylides formed in situ during the Sonogashira reaction. However, the literature is heavily dominated by palladium-catalyzed methods due to their high efficiency, functional group tolerance, and mild reaction conditions. wikipedia.org Another potential route could involve starting with 3,5-diaminobenzoic acid, converting the amino groups to halides via Sandmeyer reactions, followed by ethynylation and subsequent modification of the carboxylic acid, though this would be a more convoluted pathway.
Functionalization Strategies of the Aniline Moiety
Once this compound is synthesized, the primary amine group offers a site for further molecular elaboration through various functionalization reactions.
The nitrogen atom of the aniline can be readily functionalized through standard alkylation or acylation reactions to generate a diverse range of derivatives.
Acylation : The amine can be converted to an amide via reaction with an acid chloride or a carboxylic acid activated with a coupling agent. For example, this compound has been acylated using 5-carboxytetramethylrhodamine (B559615) (5-TAMRA) in the presence of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA as the base. rsc.org This reaction proceeds smoothly to form the corresponding amide derivative. rsc.org
Alkylation : While direct N-alkylation can sometimes be challenging due to potential over-alkylation, it can be achieved under controlled conditions. More complex N-alkylated structures can be built through multi-step sequences. For instance, derivatives like 4-tert-butyl-2,6-diethynylaniline have been used in syntheses where the amine group remains for subsequent transformations. rsc.org
Functionalization Strategies of the Aniline Moiety
Derivatization for Conjugation and Linker Formation
The molecular architecture of this compound, featuring two reactive terminal alkyne groups and an amino group, makes it an exemplary platform for creating complex molecular constructs through derivatization. These derivatives are frequently employed as linkers to connect different molecular entities or for conjugation to biomolecules and surfaces.
A primary strategy for derivatization involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netresearchgate.net This reaction joins the ethynyl groups of this compound with azide-functionalized molecules to form stable 1,2,3-triazole rings. researchgate.net This triazole linkage is not merely a passive connector; it is structurally similar to an amide bond but is less susceptible to hydrolysis and can participate in hydrogen bonding and dipole interactions. researchgate.net This methodology has been successfully used in the convergent synthesis of dendrimers, where this compound is reacted with functionalized azides to build dendritic structures. researchgate.net
The amino group on the aniline ring offers another site for derivatization. It can be transformed into an azide (B81097) using standard Sandmeyer conditions, which involves treatment with a nitrite (B80452) source (like NaNO₂) and then an azide source. researchgate.netrsc.org This converts the molecule into a bifunctional linker with two alkyne groups and an azide, enabling further "click" reactions.
Furthermore, the amino group can react with activated carboxylic acids to form amide bonds. This approach is utilized in the synthesis of functionalized stapled peptides, which are designed to mimic α-helical structures in proteins. rsc.org In one documented example, this compound was reacted with 5-carboxytetramethylrhodamine (5-TAMRA), a fluorescent dye, using HATU as a coupling agent to form a dye-conjugated linker. rsc.org This demonstrates its utility in creating probes for biological imaging and assays.
The combination of these reactive sites allows for the creation of multifunctional linkers. For instance, derivatives of this compound have been developed to possess terminal thiol groups, making them suitable for surface attachment, particularly on gold surfaces. utwente.nl
Table 1: Examples of Derivatization Reactions for this compound
| Derivative Type | Reaction | Reagents | Application | Reference |
| Triazole-linked Dendron | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized cap, Copper catalyst | Dendrimer Synthesis | researchgate.net |
| Amide-linked Fluorophore | Amide Coupling | 5-TAMRA, HATU, DIPEA | Fluorescent Labeling, Stapled Peptides | rsc.org |
| Azido Derivative | Sandmeyer Reaction | NaNO₂, CuCl₂ | Click Chemistry Reagent | rsc.org |
| Thiol-terminated Linker | Multi-step synthesis | Not specified | Surface Functionalization | utwente.nl |
Purification and Isolation Techniques for High-Purity Derivatives
Achieving high purity of this compound derivatives is critical for their intended applications, as impurities can interfere with subsequent reactions or final properties. A range of chromatographic and other physical methods are employed for purification.
Column Chromatography is a foundational technique for purifying derivatives of this compound. Silica (B1680970) gel is commonly used as the stationary phase, with solvent systems typically composed of mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). researchgate.netrsc.org The specific ratio of the solvents is adjusted to achieve optimal separation of the desired product from starting materials and byproducts. researchgate.net For example, a gradient of 5% to 10% ethyl acetate in hexane has been used to purify a triisopropylsilyl (TIPS)-protected derivative. researchgate.net
High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC, is a powerful tool for obtaining highly pure products, especially for peptide and oligonucleotide conjugates. rsc.org This technique is often used as the final purification step for complex molecules like functionalized stapled peptides, where purity is paramount for biological assays. rsc.org
Recrystallization is an effective method for purifying solid, crystalline derivatives. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. rsc.org Chloroform has been noted as a recrystallization solvent for a related diethynyl compound, 3,5-diethynylbenzoic acid. rsc.org
For certain applications, less rigorous purification may be sufficient. For instance, after cleaving a linker from a solid-phase resin, trituration with a solvent like diethyl ether can effectively wash away residual reagents, yielding a product pure enough for the next synthetic step without the need for chromatography. rsc.org
In cases requiring exceptionally high purity from complex mixtures, advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) could be applied. Although documented for a different natural product, HSCCC excels at separating compounds based on their partitioning between two immiscible liquid phases, minimizing the risk of sample degradation on solid supports like silica. nih.gov
The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov
Table 2: Purification Methods for this compound Derivatives
| Method | Description | Typical Use Case | Reference |
| Column Chromatography | Separation on a solid stationary phase (e.g., silica gel) with a liquid mobile phase. | General purification of synthetic intermediates. | researchgate.netrsc.org |
| HPLC | High-resolution separation, often in reverse-phase mode. | Final purification of complex molecules like stapled peptides. | rsc.org |
| Recrystallization | Purification of solids based on differential solubility. | Crystalline final products or intermediates. | rsc.org |
| Trituration | Washing a solid with a solvent in which the product is insoluble. | Post-cleavage cleanup from solid-phase synthesis. | rsc.org |
| HSCCC | Liquid-liquid partition chromatography without a solid support. | High-purity isolation from complex mixtures. | nih.gov |
Design and Synthesis of Poly(arylene-ethynylene)s (PAEs)
Poly(arylene-ethynylene)s are a class of conjugated polymers known for their interesting electronic and optical properties. researchgate.net The incorporation of the this compound monomer into PAE backbones is achieved through various polymerization techniques, which influence the final polymer structure.
Linear Polycondensation and Chain-Growth Polymerization
Linear PAEs are commonly synthesized via step-growth polycondensation reactions, with the Sonogashira cross-coupling reaction being a primary method. researchgate.netmonash.edu This palladium-copper co-catalyzed reaction effectively couples the terminal alkyne groups of this compound with aryl halides. By reacting this compound with dihaloaromatic comonomers, linear polymer chains are formed. The inherent rigidity of the arylene and ethynylene units results in rod-like polymer backbones.
Chain-growth polymerization presents an alternative route, offering more precise control over polymer molecular weight and dispersity. chemrxiv.org For instance, rhodium-catalyzed insertion polymerization of diethynylarenes can produce polyacetylene-type networks where the ethynyl groups form a polyene main chain. researchgate.net Another advanced method is the chain-growth condensation polymerization (CGCP) of propargyl electrophiles, enabled by copper catalysis, which allows for the synthesis of polydiynes with controlled molecular weights and end-groups. chemrxiv.org These chain-growth methods represent a less common but powerful approach for creating well-defined polymers from diethynylated monomers like this compound.
Influence of Alkyl/Alkoxy Substituents on Polymer Architecture
The introduction of alkyl or alkoxy substituents onto the polymer backbone, either on the aniline unit or on comonomers, profoundly impacts the final polymer architecture and properties. These side chains are crucial for enhancing the solubility and processability of the otherwise rigid and often insoluble PAEs. capes.gov.brrsc.orgacs.org
Key Influences of Substituents:
Solubility and Processability: Long, flexible alkyl or alkoxy chains increase the entropy of the system and disrupt close packing, making the polymers soluble in common organic solvents. rsc.orgacs.org This improved solubility is essential for characterization and fabrication of devices.
Electronic Properties: Alkoxy groups, being electron-donating, can decrease the oxidation potential of the polymer and reduce the bandgap. acs.orgnih.gov However, they can also elevate the energy levels of the frontier molecular orbitals (FMOs), which might be detrimental to charge injection and material stability in electronic devices. acs.orgrsc.org The nature of the side chain (alkyl vs. alkoxy) has a more significant impact on electronic properties than its length. acs.org
Polymer Conformation and Packing: Substituents affect the torsion angle between aromatic rings, influencing the planarity of the polymer backbone. researchgate.net Alkoxy chains, due to the smaller van der Waals radius of oxygen compared to a methylene (B1212753) group, can promote a more planar backbone conformation. rsc.org This planarity can lead to improved conductivity. Conversely, bulky side chains can increase interchain distances, affecting solid-state packing and charge transport between chains. nih.gov
| Substituent Type | Primary Influence | Effect on Polymer Properties | Reference |
|---|---|---|---|
| Alkyl Chains | Steric Hindrance | Improves solubility; can increase interchain distance, affecting packing. | rsc.orgnih.gov |
| Alkoxy Chains | Electronic & Steric | Improves solubility; decreases oxidation potential and bandgap; can promote backbone planarity through S⋯O interactions. | capes.gov.bracs.orgrsc.org |
Construction of Porous Organic Polymers (POPs) and Network Polymers
The difunctional nature of this compound makes it an excellent monomer for the construction of two- and three-dimensional polymer networks. When copolymerized with monomers of higher functionality (e.g., trifunctional or tetrafunctional), it acts as a cross-linking agent, leading to the formation of POPs with high surface areas and permanent porosity.
Catalyst-Free and Catalyzed Addition Reactions
The synthesis of POPs from this compound can proceed through various reaction mechanisms.
Catalyzed Reactions: The Sonogashira-Hagihara cross-coupling reaction is a widely used catalyzed method. mdpi.com For example, reacting this compound or its derivatives with multifunctional aryl halides (like 1,3,5-tribromobenzene) in the presence of a palladium/copper catalyst system results in a rigid, cross-linked network. mdpi.commdpi.com The amine group on the aniline ring can also be a site for post-synthetic modification. northwestern.edu
Catalyst-Free Reactions: The amine functionality of this compound opens the door to catalyst-free addition reactions. For instance, the aza-Michael addition, which involves the reaction of an amine with an activated alkene, can proceed without a catalyst under certain conditions. d-nb.inforesearchgate.net This approach offers a more sustainable and cost-effective route to functional polymer networks, avoiding potential metal contamination of the final product.
Formation of Crosslinked Architectures
The formation of stable, cross-linked networks is fundamental to the properties of POPs. The geometry of the monomers dictates the final architecture of the polymer. Using this compound (an AB2-type monomer) in conjunction with a C3-symmetric comonomer like 1,3,5-triethynylbenzene (B1295396) or 1,3,5-tribromobenzene (B165230) leads to highly cross-linked, amorphous polymer networks. mdpi.commdpi.com This irreversible formation of covalent bonds results in materials with exceptional thermal and chemical stability. These networks are inherently insoluble, precipitating from the reaction solution as they form. researchgate.net
Control over Porosity and Surface Area
A key advantage of POPs is the ability to tune their porosity and surface area by carefully selecting the building blocks.
Monomer Geometry and Length: The size and shape of the monomers used in the polymerization directly influence the pore size and volume of the resulting network. Longer, more rigid monomers tend to create larger pores and higher surface areas.
Co-polymerization Strategy: The inclusion of specific co-monomers can be used to engineer porosity. For instance, the addition of a linear, porosity-inducing co-monomer like 1,4-dibromobenzene (B42075) in a synthesis can lead to microporous polymers with moderate to high surface areas. northwestern.edu
Reaction Conditions: Polymerization conditions, including solvent choice and reaction time, can also affect the morphology and porous properties of the final material.
Dendrimer Synthesis Utilizing this compound Cores and Peripheries
Dendrimers are highly branched, well-defined macromolecules that have garnered significant interest due to their unique, globular structures. The compound this compound serves as a critical building block in the synthesis of these complex structures, acting as both a core component and a peripheral unit.
Convergent and Divergent Synthetic Approaches
The synthesis of dendrimers can be broadly categorized into two main strategies: divergent and convergent growth. nih.govresearchgate.net
In the divergent approach , the dendrimer is constructed from a central core molecule outwards. nih.govtsijournals.com This method involves a series of repetitive reaction steps, with each step adding a new generation of branches to the growing macromolecule. scispace.com The number of surface functional groups increases exponentially with each generation. nih.gov While this method is efficient for producing large quantities of dendrimers, it can lead to structural defects and impurities in higher generations due to incomplete reactions and difficulties in purification. scispace.comjapsonline.com
| Synthetic Approach | Description | Advantages | Disadvantages |
| Divergent | Growth from the core outwards in successive generations. nih.govtsijournals.com | High yield, suitable for large-scale production. scispace.comjapsonline.com | Structural defects, impurities, difficult purification in higher generations. scispace.comjapsonline.com |
| Convergent | Synthesis of peripheral dendrons followed by attachment to a central core. nih.govresearchgate.net | High purity, well-defined structure, easier purification of dendrons. japsonline.com | Lower overall yield, potential for steric hindrance. japsonline.com |
Integration of Click Chemistry for Macromolecular Assembly
"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific, making them ideal for the assembly of complex macromolecules like dendrimers. nih.govacgpubs.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne. nih.gov
This methodology has been effectively utilized in the synthesis of dendrimers incorporating this compound. For instance, dendrons with terminal alkyne groups can be "clicked" onto a core molecule functionalized with azide groups, or vice versa. sciencenet.cn This approach has been used to create precisely defined, unsymmetrical dendrimers with diverse functionalities at their periphery. sciencenet.cn The reliability and high yield of click reactions make them a powerful tool for constructing complex and well-defined dendritic structures from building blocks like this compound. researchgate.netnih.gov
Investigating Polymerization Mechanisms and Kinetics
The polymerization of monomers like this compound can proceed through various mechanisms, with step-growth and chain-growth polymerization being the most common.
Step-growth polymerization , also known as condensation polymerization, involves the stepwise reaction between the functional groups of monomers to form dimers, trimers, and eventually long polymer chains. youtube.com This process is generally slower, and high molecular weights are typically achieved only at very high conversions. youtube.com
Chain-growth polymerization , or addition polymerization, proceeds through the sequential addition of monomers to a growing chain with a reactive center, which can be a radical, cation, or anion. mdpi.com This process consists of three main stages: initiation, propagation, and termination. mdpi.com The polymerization rate can be influenced by factors such as initiator concentration and temperature. walshmedicalmedia.com
The kinetics of polymerization can be studied by monitoring the rate of monomer consumption or polymer formation over time. For example, in photopolymerization, the reaction is initiated by light, and the kinetics can be characterized by an initial constant rate period, followed by a rapid increase in rate (the gel effect), and finally a decrease in rate as the reaction approaches completion. mdpi.com
Strategies for Modulating Polymer Solubility and Processability
A significant challenge in the use of many high-performance polymers, including those derived from this compound, is their often poor solubility and processability. Several strategies can be employed to address these issues.
One common approach is the incorporation of flexible or bulky side groups into the polymer backbone. These groups can disrupt the close packing of polymer chains, reducing intermolecular forces and thereby increasing solubility in common organic solvents.
Post-polymerization modification can also be used to enhance solubility. For example, functional groups on the polymer can be chemically altered to improve their interaction with solvents.
Furthermore, formulation techniques such as the use of amorphous solid dispersions can improve the solubility of poorly soluble compounds. nih.gov In this method, the crystalline compound is converted into a higher-energy amorphous state, which is more soluble. nih.govamericanpharmaceuticalreview.com The stability of this amorphous state is often maintained by dispersing it within a polymer matrix. nih.gov The choice of polymer and the drug-to-polymer ratio are critical for maximizing solubility and stability. nih.gov Other techniques to enhance solubility include particle size reduction (micronization and nanomilling), complexation with cyclodextrins, and the use of surfactants. sigmaaldrich.comnih.gov
| Strategy | Description |
| Incorporation of Side Groups | Attaching flexible or bulky groups to the polymer backbone to disrupt chain packing and increase solubility. |
| Copolymerization | Combining a less soluble monomer with a more soluble one to create a copolymer with improved solubility. |
| Post-Polymerization Modification | Chemically altering functional groups on the polymer to enhance solvent interactions. |
| Amorphous Solid Dispersions | Converting the crystalline polymer into a more soluble amorphous state, often stabilized in a polymer matrix. nih.govamericanpharmaceuticalreview.com |
| Particle Size Reduction | Decreasing the particle size to increase the surface area and dissolution rate. sigmaaldrich.comnih.gov |
| Complexation | Forming inclusion complexes with molecules like cyclodextrins to enhance solubility. sigmaaldrich.comdrug-dev.com |
Optoelectronic and Electronic Performance of Conjugated Materials.nih.govfrontiersin.orgarxiv.org
The integration of this compound into conjugated polymers and oligomers allows for the precise tuning of their optoelectronic and electronic characteristics. nih.gov The rigid, linear structure imparted by the ethynyl linkages, combined with the electronic nature of the aniline moiety, facilitates the creation of materials with desirable charge transport and photophysical properties for various device applications. nih.govfrontiersin.orgarxiv.org
Charge Transport and Exciton (B1674681) Dynamics in Conjugated Polymers
The efficiency of organic electronic devices is intrinsically linked to the charge transport and exciton dynamics within the active material. frontiersin.orgarxiv.orgnih.gov In conjugated polymers derived from this compound, the extended π-conjugation along the polymer backbone provides pathways for charge carriers to move. beilstein-journals.org The arrangement and packing of these polymer chains in the solid state significantly influence the charge carrier mobility. iastate.edu
Charge transport in such polymers generally occurs via a hopping mechanism between localized states, a process influenced by the energetic disorder within the material. The aniline functional group in the this compound monomer can influence the electronic properties of the resulting polymer, potentially enhancing hole transport. rsc.org The kinetics of charge transport are crucial for the performance of devices like organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). rsc.org In some cases, blending these polymers with other materials can create interpenetrating networks that offer stable charge transport over a wide range of temperatures, with hole mobilities exceeding 2.0 cm²/V·s having been reported for some semiconducting polymer blends. nih.gov
Exciton dynamics, which encompass the behavior of photoexcited states, are also a critical factor. frontiersin.orgarxiv.org In conjugated polymers, excitons can diffuse through the material before either radiatively recombining to produce light or being quenched at an interface. nih.govua.es The exciton diffusion length, a measure of how far an exciton can travel, is a key parameter for the efficiency of OPVs, where excitons must reach a donor-acceptor interface to generate free charge carriers. frontiersin.orgua.es Studies on various conjugated polymers have shown that exciton diffusion is influenced by temperature, with an initial temperature-independent downhill migration followed by a temperature-activated hopping process at higher temperatures. nih.gov
Photophysical Properties of Diethynylaniline-Based Oligomers and Polymers.nih.govfrontiersin.org
The photophysical properties of materials derived from this compound, such as their light absorption and emission characteristics, are determined by their electronic structure. nih.govtandfonline.com The extent of π-conjugation, the presence of donor and acceptor moieties, and the molecular geometry all play a role in defining the HOMO-LUMO gap and, consequently, the optical properties. mpg.de
Oligomers and polymers incorporating diethynylaniline units often exhibit absorption in the UV-visible range. For instance, new oligomers with an alternating phenylene ethynylene pyridinylene structure, where a derivative of aniline was used, showed an absorption maximum around 380 nm. tandfonline.com The introduction of different substituents on the aniline ring or the incorporation of other aromatic units in the polymer backbone can be used to tune the absorption and emission wavelengths. unm.edu For example, the formation of rotaxanes with pyrene–triazole azomethine based oligomers was found to shift the emission maximum from 388 nm to 425 nm and 428 nm. researchgate.net
Fluorescence is a key property for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. researchgate.net Research has shown that the photophysical properties of these materials can be significantly influenced by their environment and molecular conformation. unm.edu
| Material/System | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Key Findings/Notes | Reference |
|---|---|---|---|---|
| Oligomer with alternating phenylene ethynylene pyridinylene structure | 380 | Not specified | Soluble in THF and chloroform. | tandfonline.com |
| Pyrene–triazole azomethine oligomer (PA) | Not specified | 388 | Base compound for rotaxane formation. | researchgate.net |
| PA·γCD rotaxane | Not specified | 425 | Red-shift in emission upon encapsulation. | researchgate.net |
| PA·TMe-γCD rotaxane | Not specified | 428 | Further red-shift with modified cyclodextrin. | researchgate.net |
Design of Materials for Specific Optoelectronic Devices.frontiersin.orgarxiv.org
The tunability of the electronic and photophysical properties of this compound-based materials makes them promising candidates for a variety of optoelectronic devices. sigmaaldrich.commdpi.com By carefully designing the molecular structure, it is possible to create materials optimized for specific applications such as OLEDs, OPVs, and sensors. sigmaaldrich.commdpi.com
For OLEDs, materials with high fluorescence quantum yields and appropriate emission colors are required. The ability to tune the emission wavelength by modifying the chemical structure of diethynylaniline-containing polymers is a key advantage. nih.gov
In the context of OPVs, the design of donor-acceptor systems is crucial for efficient charge separation. mdpi.com Polymers derived from this compound can be designed to have appropriate energy levels to act as either the donor or acceptor component in a bulk heterojunction solar cell. The morphology of the polymer blend is also critical for device performance. mdpi.com
Furthermore, the development of stretchable and flexible electronic devices is a growing area of research. sigmaaldrich.com The incorporation of flexible side chains or the use of polymer blending strategies can impart mechanical flexibility to conjugated polymers without significantly compromising their electronic properties, opening up possibilities for wearable and implantable devices. sigmaaldrich.com
Functional Porous Materials for Specific Applications.tandfonline.comutwente.nl
The rigid and directional nature of the ethynyl groups in this compound makes it an excellent building block for the construction of functional porous materials, such as porous organic polymers (POPs) and metal-organic frameworks (MOFs). mdpi.comnih.govfrontiersin.org These materials are characterized by high surface areas, tunable pore sizes, and the potential for chemical functionalization, making them suitable for a range of applications including adsorption, separation, and sensing. rikkyo.ac.jpuni-koeln.dersc.org
Adsorption and Separation Performance
Porous materials derived from this compound and its analogs have shown significant promise in gas adsorption and separation. nih.govchemistryviews.orgcecam.org The high surface area and well-defined pore structure of these materials allow for the selective uptake of specific gas molecules. chemistryviews.org
For example, porous aromatic frameworks (PAFs) synthesized from building blocks with multiple ethynyl groups have demonstrated high efficiency in carbon dioxide (CO₂) adsorption and separation. chemistryviews.org The performance of these materials is often evaluated based on their CO₂ uptake capacity and their selectivity for CO₂ over other gases like nitrogen (N₂). chemistryviews.org Research has shown that the specific surface area and pore size distribution are critical factors influencing the adsorption performance. frontiersin.orgchemistryviews.org
The introduction of functional groups, such as the amine group in this compound, can enhance the affinity of the porous material for specific molecules like CO₂ through favorable chemical interactions. mdpi.comnih.gov This functionalization can lead to improved selectivity and uptake capacity. mdpi.comnih.gov
| Material | Target Application | Key Performance Metric | Finding | Reference |
|---|---|---|---|---|
| Porphyrin-based porous aromatic framework (PAF-TPB) | CO₂/N₂ separation | Separation efficiency | Achieves a CO₂/N₂ separation efficiency of up to 100.9 at 1 bar and 273 K. | chemistryviews.org |
| Amino-grafted Porous Organic Polymer (NH₂-POP) | Guest molecule incorporation | Uptake capacity | Highest indocyanine green uptake of ~128 mg g⁻¹ in 90 min. | mdpi.com |
| Co-MOF with hydroxamate sites | CO₂/N₂ separation | Selectivity | Selectively adsorbed 39 times more CO₂ than nitrogen at room temperature. | rikkyo.ac.jp |
Sensing Capabilities (e.g., fluorescent chromogenic sensing).utwente.nl
The unique properties of this compound-derived porous materials also make them suitable for sensing applications. nih.govmdpi.com The porous structure can allow for the preconcentration of analytes, while the incorporated functional groups can provide specific binding sites. nih.gov
Fluorescent and chromogenic sensing are particularly promising areas. nih.gov In fluorescent sensing, the interaction of an analyte with the porous material can lead to a change in its fluorescence intensity or wavelength, providing a detectable signal. nih.govmdpi.com For example, a fluorescent chromogenic porous organic polymer was synthesized for imaging purposes, demonstrating the potential of these materials in biological applications. mdpi.com The amino-grafted POP, when loaded with indocyanine green, showed excellent imaging capabilities. mdpi.com
The design of these sensors often involves the incorporation of specific recognition elements into the porous framework. mdpi.com The aniline group of this compound can serve as a recognition site or be further functionalized to create more complex binding pockets. utwente.nl The porous nature of the material can also influence the sensitivity and selectivity of the sensor by controlling the access of analytes to the active sites. rsc.org
Conductive Materials and Network Architectures
The unique molecular structure of this compound, featuring a central benzene (B151609) ring with two reactive ethynyl groups and an aniline functional group, makes it a valuable building block for creating highly structured, conjugated polymer systems. These systems are of significant interest for applications in conductive materials, where the architecture of the polymer network dictates its electronic properties.
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. When constructed from monomers that facilitate electron delocalization, they can behave as conductive nanomaterials. The synthesis of conductive dendrimers using this compound has been demonstrated as a viable route to creating such advanced materials.
The resulting dendrimers possess a unique architecture where the individual dendrons are electronically coupled through the core, creating a single, large conjugated system. researchgate.net This "proof of principle" in first-generation dendrimers paves the way for the synthesis of higher-generation, more complex conductive structures. researchgate.net
Table 1: Synthesis Strategies for this compound-Based Conductive Dendrimers
| Component | Reactant Example | Coupling Reaction | Purpose | Citation |
|---|---|---|---|---|
| Dendron | This compound | Sonogashira Coupling | To create the branched, conjugated arms of the dendrimer. | researchgate.net |
| Core | 1,3,5-Triethynylbenzene | Sonogashira Coupling | To act as a central anchor point and electronically couple multiple dendrons. | nih.gov |
| Dendron-Core Assembly | Azide-functionalized dendron + Alkyne-functionalized core | CuAAC "Click" Chemistry | To efficiently and covalently link the dendrons to the core, extending conjugation. | researchgate.net |
The conductivity of these dendrimeric systems stems directly from their molecular design, which promotes extensive charge delocalization. The key is the creation of uninterrupted π-conjugation pathways that extend from the periphery of the dendrimer, through the dendrons, and into the central core. researchgate.net
In dendrimers synthesized using this compound, the combination of benzene rings and the 1,2,3-triazole linkages formed during click chemistry creates a continuous overlap of π-electron clouds. researchgate.net This structure allows electrons or holes (charge carriers) to move freely throughout the entire macromolecule rather than being confined to a small region. The central core is not just a structural anchor but an active electronic component that couples the dendrons, ensuring that the entire molecule behaves as a single conductive entity. researchgate.net
The introduction of electroactive moieties, such as triphenylamine, either as the core or within the dendrons, can further enhance these properties. nih.gov Electrochemical studies, such as cyclic voltammetry, have shown that these dendritic polymers can be reversibly charged and discharged, demonstrating their electroactive nature. nih.gov The specific architecture allows for the tuning of electro-optical properties, establishing a clear relationship between the molecular structure and the material's conductive behavior. nih.gov
Development of Conductive Dendrimers
Self-Healing and Reprocessable Polymer Networks
While the primary application of this compound has been in conjugated and conductive systems, its versatile chemical functionality presents potential for incorporation into another class of advanced polymers: self-healing and reprocessable networks. These materials, often called "smart" polymers, can autonomously repair damage or be reshaped and recycled, addressing critical issues of material lifespan and sustainability. mdpi.commdpi.commdpi.com
The functionality of these polymers relies on dynamic covalent bonds within a cross-linked network. researchgate.netnih.gov Unlike traditional thermosets with permanent, irreversible cross-links, these networks, known as Covalent Adaptable Networks (CANs) or vitrimers, contain bonds that can break and reform in response to an external stimulus like heat, light, or a change in pH. mdpi.comnih.gov This dynamic nature allows the polymer to flow, be remolded, or heal a crack by reforming bonds across the damaged interface. mdpi.comresearchgate.net
Although specific examples of self-healing or reprocessable polymers derived directly from this compound are not prominent in current literature, the monomer's reactive groups offer a clear pathway for its inclusion in such systems. The terminal alkyne groups are particularly versatile. They could be functionalized to participate directly in dynamic chemistries or used via click reactions to attach the rigid this compound unit to a polymer backbone that contains dynamic linkages. For instance, the alkynes could undergo a thiol-yne reaction to introduce disulfide bonds, a common dynamic covalent linkage, thereby integrating the monomer into a reprocessable, and potentially conductive, network. This prospect opens an avenue for creating materials that combine the electronic properties of conjugated systems with the durability and sustainability of self-healing networks.
Table 2: Common Dynamic Chemistries for Self-Healing and Reprocessable Polymer Networks
| Dynamic Bond Type | Exchange Mechanism | Required Stimulus | Resulting Network Type | Citation |
|---|---|---|---|---|
| Disulfide | Associative Exchange | Heat, Light, Reducing/Oxidizing agents | Vitrimer / CAN | mdpi.commdpi.com |
| Diels-Alder Adduct | Dissociative Cycloaddition | Heat | CAN | researchgate.net |
| Acylhydrazone | Associative Exchange | pH (Acidic) | CAN | nih.gov |
| Boronic Ester | Associative Exchange | Water, pH | CAN | nih.gov |
| Transesterification | Associative Exchange | Heat, Catalyst | Vitrimer | semanticscholar.org |
Overview of Ethynylene and Aniline Functionalities in Molecular Design
The distinct properties of 3,5-diethynylaniline arise from the interplay of its ethynylene (–C≡C–) and aniline (B41778) (–NH₂) functionalities.
Ethynylene Groups: The two ethynyl (B1212043) groups are rigid, linear moieties that introduce a high degree of structural definition and extended π-conjugation into the molecules where they are incorporated. vulcanchem.com This extended conjugation is crucial for developing materials with interesting electronic and optical properties, such as those used in organic electronics. analis.com.my The linear geometry of the ethynyl groups can influence the packing of molecules in the solid state, affecting properties like crystallinity. vulcanchem.com The electron-withdrawing nature of the ethynyl groups can also modulate the electron density of the aromatic ring, influencing its reactivity. vulcanchem.com
Aniline Group: The aniline group, consisting of an amino group attached to a benzene (B151609) ring, is a key component in the design of various functional materials. The amino group can act as a hydrogen bond donor and can be protonated, making it sensitive to the chemical environment. analis.com.my This property is exploited in the design of chemosensors, where interaction with an analyte leads to a detectable change in the molecule's optical or electronic properties. analis.com.my The aniline moiety can also serve as an electron-donating group, which, in combination with electron-withdrawing groups, can create donor-acceptor systems with unique photophysical characteristics. researchgate.net
The combination of both ethynylene and aniline functionalities in a single molecule like this compound provides a powerful tool for molecular engineers to fine-tune the properties of the resulting materials.
Historical Context of Diethynyl Aromatic Compounds in Polymer and Material Science
The development of polymers and materials from diethynyl aromatic compounds has a rich history rooted in the quest for high-performance and thermally stable materials. The synthesis of polymers often involves reactions that create strong, stable linkages, and the reactivity of the ethynyl (B1212043) group has been central to these efforts.
Historically, the focus was on creating polymers with high thermal stability, a critical requirement for applications in aerospace and electronics. acs.org The rigid nature of the aromatic and ethynylene units contributes to high glass transition temperatures and excellent thermal resistance in the resulting polymers.
The advent of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, revolutionized the synthesis of polymers based on diethynyl aromatic compounds. analis.com.my This methodology allows for the efficient formation of carbon-carbon bonds under mild conditions, enabling the synthesis of a wide variety of well-defined polymeric structures.
Over time, the focus has expanded beyond thermal stability to include the design of materials with specific electronic and optical properties. The ability to create extended π-conjugated systems using diethynyl aromatic building blocks has been pivotal in the development of organic semiconductors, light-emitting diodes (OLEDs), and other optoelectronic devices. rsc.org The historical progression reflects a shift from creating robust structural materials to designing sophisticated functional materials with tailored molecular architectures.
Scope and Academic Relevance of 3,5 Diethynylaniline in Interdisciplinary Research
The unique structural features of 3,5-diethynylaniline make it a valuable tool in a variety of research fields, highlighting its interdisciplinary relevance.
Materials Science: In materials science, this compound serves as a key monomer for the synthesis of advanced polymers and porous materials. Its use in creating conductive dendrimers and porous organic polymers demonstrates its potential for applications in electronics, catalysis, and separations. mdpi.comresearchgate.net The ability to precisely control the structure and properties of these materials at the molecular level is a significant area of ongoing research. researchgate.net
Organic Electronics: The extended π-conjugation and defined geometry imparted by the diethynyl groups make this compound and its derivatives promising candidates for use in organic electronic devices. Research in this area focuses on designing and synthesizing new materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. rsc.org
Supramolecular Chemistry: The aniline (B41778) moiety's ability to participate in hydrogen bonding and other non-covalent interactions makes this compound a useful building block in supramolecular chemistry. Researchers can exploit these interactions to construct self-assembling systems with complex, well-defined architectures.
Sensing and Diagnostics: The potential for the aniline group to interact with analytes and alter the molecule's photophysical properties makes it relevant for the development of chemical sensors. analis.com.my This interdisciplinary field combines principles of organic synthesis, spectroscopy, and analytical chemistry to create new diagnostic tools. scienceopen.com
The broad applicability of this compound across these diverse scientific disciplines underscores its academic relevance and its potential to contribute to significant technological advancements.
An in-depth examination of the synthetic strategies for producing this compound reveals a strong reliance on modern cross-coupling techniques, particularly the Sonogashira coupling reaction. This compound serves as a valuable building block in materials science and medicinal chemistry, making the efficiency and control of its synthesis a key area of research. This article details the primary synthetic methodologies, optimization of reaction parameters, and subsequent functionalization of the aniline group.
Supramolecular Architectures and Molecular Recognition Involving 3,5 Diethynylaniline
Non-Covalent Interactions in Self-Assembly
π-Stacking Interactions of Ethynyl (B1212043) Aromatic Unitsnih.gov
The electron-rich phenyl ring and the linear, π-conjugated ethynyl groups of 3,5-diethynylaniline make it an ideal candidate for engaging in π-stacking interactions. utwente.nl These non-covalent forces, arising from the attraction between electron-rich and electron-poor regions of aromatic systems, play a vital role in stabilizing supramolecular structures. mdpi.comnih.gov The geometry of the interaction can vary, including parallel-displaced, T-shaped, or edge-to-face arrangements, each influencing the final architecture.
The interplay between hydrogen bonding and π-stacking is a powerful strategy in supramolecular design. mdpi.com Often, hydrogen bonds establish the primary framework, while weaker but numerous π-stacking interactions provide additional stability, leading to complex and robust assemblies. nih.gov In peptides hybridized with large aromatic groups, for example, π-stacking has been shown to be a reliable interaction for forming extended 1D, 2D, and 3D assemblies. nih.gov The strength of these interactions, typically in the range of -3.0 to -4.0 kcal/mol for aromatic amino acids, is significant enough to guide the formation of specific, ordered structures. nih.gov
Host-Guest Chemistry with this compound Derivativesnih.govnih.gov
Host-guest chemistry involves the encapsulation of a smaller 'guest' molecule within the cavity of a larger 'host' molecule. tcichemicals.com Derivatives of this compound are excellent building blocks for constructing macrocyclic hosts due to their rigid, well-defined geometry. uva.es The ethynyl units can be used as linear linkers in the synthesis of macrocycles like calixarenes or pillararenes, which possess cavities capable of selectively binding guests. tcichemicals.combeilstein-journals.org
The recognition process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking between the host and guest. nih.govnih.gov The aniline (B41778) group can be functionalized to introduce additional binding sites or to modify the electronic properties of the host's cavity, thereby tuning its selectivity for different guests. nih.gov Such systems are crucial for developing molecular sensors, separation technologies, and drug delivery vehicles. nih.gov
Design of Molecular Switches and Machinesutwente.nl
Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light, pH, or redox potential. rushim.rufrontiersin.orgnih.gov this compound serves as a valuable component in the construction of such dynamic systems. Its rigid structure can be incorporated into larger molecular frameworks, where the aniline's electronic properties can be modulated or the ethynyl groups can act as connection points for photo- or redox-active units. nih.gov
For instance, this compound has been used in a copper-catalyzed click reaction to form a divalent molecule featuring ferrocene (B1249389) units. utwente.nl Ferrocene is a well-known redox-active group, and its incorporation suggests the potential for creating electrochemically controlled molecular machines where the distance or orientation between the ferrocene units could be switched. utwente.nl These systems are the fundamental components of artificial molecular machines, which perform mechanical-like motions in response to stimuli. wikipedia.org
| Stimulus | Switchable Property | Role of this compound Unit | Potential Application |
| Redox (e.g., Fe(II)/Fe(III)) | Conformation, Inter-component distance | Rigid linker connecting redox-active centers (e.g., ferrocene). utwente.nl | Molecular electronics, Actuators. |
| Light (Photoisomerization) | Shape, Color, Binding Affinity | Structural backbone for photochromic units (e.g., azobenzene). | Optical data storage, Photocontrolled catalysis. frontiersin.org |
| pH Change | Protonation state, Conformation | Aniline group acts as a pH-sensitive site. | Controlled drug release, pH sensors. frontiersin.org |
This table outlines the potential roles of this compound in molecular switches, based on its structural features and established principles of molecular machine design.
Formation of Mechanically Interlocked Molecular Architecturesnih.gov
Mechanically interlocked molecular architectures (MIMAs), such as rotaxanes and catenanes, consist of two or more components that are linked by a mechanical bond rather than a covalent one. nih.goviupac.org The synthesis of these complex topologies often relies on template-directed strategies, where non-covalent interactions pre-organize the components before the final covalent bond formation traps them in an interlocked state. inflibnet.ac.innih.gov
The linear, rigid nature of this compound makes it an ideal candidate for the "axle" component of a rotaxane. nih.goviupac.org The terminal alkyne groups can be functionalized with bulky "stopper" groups after the axle has been threaded through a macrocyclic "wheel." The aniline core can serve as a recognition site, forming hydrogen bonds or π-stacking interactions with the wheel, which constitutes the template effect. wikipedia.org These MIMAs are at the forefront of molecular machine research, with applications in molecular shuttles, catalysts, and smart materials. nih.gov
Dynamic Covalent Chemistry Approaches to Supramolecular Systemsnih.gov
Dynamic covalent chemistry (DCvC) utilizes reversible covalent bond formation to create complex, adaptable systems that exist under thermodynamic equilibrium. rsc.orgmdpi.com This approach combines the stability of covalent bonds with the error-correcting and adaptive nature of supramolecular chemistry. nih.govrsc.org
The functional groups of this compound are well-suited for participating in dynamic covalent reactions. The amine group can reversibly form imines or aminals, while the terminal alkynes can participate in reversible reactions like alkyne metathesis. rsc.orgrsc.org By employing DCvC, this compound can be incorporated into dynamic combinatorial libraries, allowing for the discovery of new macrocycles, polymers, and complex host molecules whose formation can be templated by a guest. nih.govmdpi.com These "dynamers" can adapt their constitution in response to environmental changes, making them useful for creating responsive materials, sensors, and self-healing polymers. nih.gov
Coordination Chemistry and Organometallic Applications
3,5-Diethynylaniline as a Ligand in Metal Complexes
While extensive studies detailing the synthesis and characterization of discrete metal complexes featuring this compound as a primary ligand are limited in publicly available research, the inherent properties of its functional groups suggest a rich potential for coordination. The amine group provides a classic Lewis base site for donation to a metal center, while the ethynyl (B1212043) groups offer pathways for the formation of organometallic bonds. libretexts.orgebsco.com
The coordination of this compound to a metal center can occur through several modes, dictated by the nature of the metal, its oxidation state, and the other ligands present.
Amine Coordination: The lone pair of electrons on the nitrogen atom of the aniline (B41778) group can form a standard coordinate covalent bond with a Lewis acidic metal center. lumenlearning.com This is a common binding mode for amino compounds in transition metal complexes. ebsco.com
Ethynyl (Alkyne) Coordination: The terminal alkyne groups can coordinate to a transition metal in several ways:
π-Complexation: The π-systems of the carbon-carbon triple bonds can interact with the d-orbitals of a transition metal to form a π-complex. This side-on coordination does not significantly alter the C≡C bond but attaches the ligand to the metal.
σ-Bonding (Acetylide Formation): The terminal hydrogen atom on the ethynyl groups is acidic and can be removed (deprotonation), often in the presence of a base. The resulting anionic acetylide (–C≡C⁻) is a powerful σ-donor that forms strong metal-carbon bonds. This is a common pathway for incorporating alkynes into organometallic structures.
Bridging Ligand: The bifunctional nature of the molecule allows it to bridge two or more metal centers. For instance, the amine could coordinate to one metal while one or both acetylide groups bind to another, leading to the formation of coordination polymers or polynuclear complexes.
The synthesis of organometallic structures using this compound leverages the reactivity of its functional groups. While reports on the isolation of simple mononuclear or dinuclear complexes are scarce, its use as a monomer for organometallic polymers has been suggested. The presence of two ethynyl groups allows for polymerization reactions, such as polycondensation or coupling reactions, with metal-containing co-monomers. These reactions can produce main-chain organometallic polymers where the metallic elements are integral components of the polymer backbone. For example, copper-catalyzed reactions involving this compound hint at its application in forming polymeric materials. utwente.nl
Coordination Modes of Ethynyl and Amine Groups
Metal-Organic Frameworks (MOFs) incorporating Diethynylaniline Ligands
However, a review of the current scientific literature does not yield specific examples of MOFs that explicitly incorporate this compound as a primary building block. The design of MOFs often utilizes carboxylate or N-heterocyclic linkers, and while amine-functionalized linkers are used, the application of this particular diethynyl-substituted aniline appears to be an underexplored area. researchgate.netnih.gov
Catalytic Applications of Diethynylaniline-Metal Complexes
The utility of a metal complex in catalysis is highly dependent on the electronic and steric properties of its ligands. Ligands can stabilize the metal center, modulate its reactivity, and may directly participate in the catalytic cycle. While metal complexes of this compound have not been specifically reported as catalysts, complexes containing aniline or alkyne functionalities are common in catalysis.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, relying on ligands to stabilize the palladium catalyst and facilitate key steps like oxidative addition and reductive elimination. eie.grmdpi.comnih.gov Ligands containing phosphine, N-heterocyclic carbene, or amine donors are frequently employed. mdpi.com Although this compound itself is not documented as a ligand in a catalytic system for cross-coupling, its structural motifs are relevant. A hypothetical complex could potentially influence a reaction, but no such applications have been reported.
Beyond cross-coupling, organometallic complexes catalyze a vast array of transformations, including hydrogenation, hydroformylation, and polymerization. The specific combination of a soft, polarizable alkyne π-system and a harder amine donor in this compound could, in principle, be used to design ambiphilic ligands that might find use in various catalytic processes. To date, however, there are no specific research findings available that demonstrate the use of this compound-metal complexes in such catalytic transformations.
Theoretical and Computational Investigations of 3,5 Diethynylaniline Systems
Electronic Structure and Reactivity Predictions
Theoretical and computational chemistry provides powerful tools for predicting the electronic structure and reactivity of molecules like 3,5-diethynylaniline. These methods offer insights that complement experimental findings.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. abinit.orgnih.gov It is a widely used for predicting the properties of molecules. nih.gov In DFT, the properties of a molecule are determined by its ground state electron density. abinit.org The Kohn-Sham approach to DFT transforms the problem into a solvable independent electron problem. q-chem.com
DFT calculations are employed to optimize the geometry of this compound and to predict various molecular properties. The choice of functional and basis set is crucial for obtaining accurate results. q-chem.comarxiv.org For instance, the B3LYP density functional method is often used for optimizing the geometric configuration of molecules. researchgate.net Different combinations of functionals and basis sets can be tested to find an optimal combination for accurate structural predictions. nih.gov
Table 1: Calculated Molecular Properties of this compound using DFT
| Property | Calculated Value | Method |
| Total Energy | Data not available | |
| Dipole Moment | Data not available | |
| Mulliken Atomic Charges | Data not available |
This table is based on the general capabilities of DFT calculations and does not represent actual data from a specific study on this compound.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's reactivity. numberanalytics.com
FMO analysis helps in predicting how a molecule will interact with other species. For instance, in a chemical reaction, the interaction between the HOMO of one reactant and the LUMO of another is often the most significant. numberanalytics.com The energies and shapes of these orbitals for this compound can be calculated using computational methods. These calculations reveal the regions of the molecule that are most likely to be involved in electron donation (HOMO) and electron acceptance (LUMO).
Table 2: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is a template for presenting FMO data. Specific values for this compound would require dedicated computational studies.
Reaction Pathway Elucidation and Mechanistic Studies
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out potential energy surfaces and identifying transition states. For a molecule like this compound, which can undergo various reactions such as polymerization or cycloadditions, understanding the reaction pathways is crucial.
For example, in studying the electrochemical reduction of a similar compound, 3,5-di-tert-butyl-1,2-benzoquinone, researchers found that the reaction pathway changes with the concentration of an additive. nih.gov At low concentrations, the reaction proceeds through a concerted proton and electron-transfer, while at higher concentrations, a disproportionation reaction occurs. nih.gov Such detailed mechanistic insights can be obtained through a combination of experimental data and computational modeling.
Modeling of Polymerization Processes and Network Formation
The diethynyl groups in this compound make it a prime candidate for polymerization, leading to the formation of cross-linked polymer networks. Modeling these polymerization processes is essential for understanding the structure and properties of the resulting materials.
Various modeling techniques can be applied, from kinetic models that describe the rate of polymerization to more complex simulations that track the growth of individual polymer chains and the formation of the network structure. mdpi.comlist-technology.com These models can take into account factors like catalyst concentration and reaction temperature to predict outcomes such as conversion rates and molecular weight distributions. list-technology.com
Simulation of Supramolecular Interactions and Self-Assembly
The aniline (B41778) group in this compound can participate in hydrogen bonding, while the aromatic ring and ethynyl (B1212043) groups can engage in π-π stacking interactions. These non-covalent interactions can drive the self-assembly of molecules into ordered supramolecular structures. nih.govmdpi.com
Molecular modeling and simulations are powerful tools for studying these supramolecular interactions. mdpi.com Coarse-grained molecular simulations, for example, can be used to study the dynamic equilibrium and molecular exchange in supramolecular polymer systems. nih.gov These simulations provide insights into how individual molecules assemble and how the resulting structures are stabilized by various non-covalent forces. mdpi.comrsc.org
Prediction of Materials Performance and Properties
A significant application of theoretical and computational studies is the prediction of the properties of new materials. By understanding the molecular structure and intermolecular interactions, it is possible to forecast the bulk properties of materials derived from this compound.
Machine learning models are increasingly being used to accelerate the discovery of new materials by predicting their properties. cam.ac.ukarxiv.orgfrontiersin.orgresearchgate.net These models can be trained on data from quantum mechanical calculations to establish relationships between a material's composition and its performance characteristics. researchgate.netnih.gov For instance, properties like bandgap and formation energy can be predicted with reasonable accuracy. frontiersin.orgnih.gov
Advanced Characterization Techniques in 3,5 Diethynylaniline Research
Spectroscopic Techniques for Structural Elucidation and Property Correlation
Spectroscopy is a cornerstone of materials characterization, offering detailed information about molecular structure, bonding, and electronic behavior.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. In the context of 3,5-diethynylaniline research, advanced NMR methods are indispensable for characterizing the intricate architectures of polymers and complex molecules derived from this monomer.
One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons. msu.edulibretexts.org For instance, in derivatives of this compound, the chemical shifts of the aromatic protons and the acetylenic protons and carbons are key indicators of successful polymerization or functionalization. However, for complex, multi-component systems, 1D NMR spectra can become crowded and difficult to interpret.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to unravel these complex structures. ipb.pt
COSY (¹H-¹H Correlation Spectroscopy) reveals proton-proton couplings, helping to establish the connectivity of adjacent protons in a molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, providing a map of C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are separated by two or three bonds, which is crucial for piecing together larger molecular frameworks and confirming the connectivity between different functional groups. ipb.pt
For example, in the synthesis of polymers from this compound, HMBC can confirm the formation of new bonds between monomer units. Furthermore, specialized techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) can provide information about the spatial proximity of atoms, which is vital for determining the three-dimensional structure of complex architectures. ipb.pt
Table 1: Representative ¹³C NMR Chemical Shifts for a this compound Derivative
| Functional Group | Chemical Shift (ppm) |
|---|---|
| Aromatic C-NH₂ | ~145-150 |
| Aromatic C-H | ~120 |
| Aromatic C-C≡ | ~107 |
| Acetylenic C≡C | ~80-83 |
Note: Specific shifts can vary based on the full molecular structure and solvent.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying functional groups and monitoring the progress of chemical reactions involving this compound. spectroscopyonline.com These two techniques are complementary, as their selection rules differ; IR spectroscopy detects vibrations that cause a change in dipole moment, while Raman spectroscopy is sensitive to vibrations that change the polarizability of a molecule. edinst.com
FT-IR Spectroscopy is widely used to confirm the presence of key functional groups in this compound and its derivatives. The characteristic vibrational modes include:
N-H stretching of the aniline (B41778) group, typically appearing as a doublet in the 3300-3500 cm⁻¹ region.
C≡C-H stretching of the terminal alkyne groups, observed as a sharp peak around 3300 cm⁻¹.
C≡C stretching , which appears in the 2100-2260 cm⁻¹ region. The disappearance or shift of this peak is a strong indicator of the participation of the ethynyl (B1212043) groups in a reaction, such as polymerization.
C-N stretching and aromatic C=C stretching bands in the fingerprint region (below 1600 cm⁻¹).
For instance, in the synthesis of porous organic polymers, the disappearance of the C-Br bond's characteristic signal in the FT-IR spectrum, along with the presence of the remaining functional groups from the diethynylaniline monomer, confirms the successful cross-coupling reaction. mdpi.com
Raman Spectroscopy provides complementary information. It is particularly sensitive to non-polar, symmetric bonds, making it an excellent tool for analyzing the carbon-carbon triple bonds of the ethynyl groups. photothermal.com The C≡C stretching vibration gives a strong Raman signal. This technique can be used to study the degree of conjugation and the electronic environment of the polymer backbone. edinst.comphotothermal.com
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Activity |
|---|---|---|
| N-H Stretch | 3300-3500 | Weak |
| C≡C-H Stretch | ~3300 | Strong |
| C≡C Stretch | ~2110 | Strong |
| Aromatic C=C Stretch | 1500-1600 | Medium |
UV-Vis and Fluorescence Spectroscopy for Electronic and Optical Properties
UV-Vis and fluorescence spectroscopy are fundamental techniques for investigating the electronic transitions and optical properties of molecules and materials derived from this compound. mt.comresearchgate.net These properties are critical for applications in optoelectronics, sensing, and bioimaging.
UV-Vis Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals (e.g., π to π* transitions). drawellanalytical.comdenovix.com The absorption spectrum provides information about the extent of conjugation in a molecule. For polymers of this compound, an extension of the conjugated system through polymerization leads to a bathochromic (red) shift in the maximum absorption wavelength (λ_max) compared to the monomer. This shift is a direct indication of a smaller HOMO-LUMO gap in the polymer. researchgate.net
Fluorescence Spectroscopy measures the light emitted from a sample after it has absorbed light. drawellanalytical.com A molecule that absorbs light is excited to a higher electronic state and can then relax by emitting a photon. This emission occurs at a longer wavelength (lower energy) than the absorption. The fluorescence quantum yield and lifetime are important parameters that quantify the efficiency and dynamics of the emission process. For materials based on this compound, fluorescence spectroscopy is used to characterize their potential as light-emitting materials or fluorescent probes. For example, the incorporation of these materials into porous organic polymers can lead to fluorescent chromogenic products suitable for applications like cellular imaging. mdpi.comutwente.nl
Microscopy Techniques for Morphological and Nanoscale Analysis
Microscopy techniques are crucial for visualizing the morphology, topography, and nanoscale features of materials synthesized from this compound.
Electron Microscopy (SEM, TEM) for Polymer Morphology and Porosity
Electron microscopy provides high-resolution imaging of material surfaces and internal structures by using a beam of electrons instead of light. mdpi.com
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to investigate the internal structure and nanoscale features of materials. psu.edu To obtain a TEM image, the electron beam must pass through a very thin sample. For polymers derived from this compound, TEM can be used to visualize the nanoporosity, the dispersion of any incorporated nanoparticles, and the crystalline structure of the polymer. fraunhofer.de Low-dose high-resolution TEM (LD-HRTEM) is particularly useful for imaging beam-sensitive materials like polymers, allowing for the visualization of lattice fringes in crystalline domains. fraunhofer.de
Atomic Force Microscopy (AFM) for Surface Topography and Properties
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional images of a sample's surface. aps.org An AFM works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. youtube.com The deflection of the cantilever due to forces between the tip and the sample is measured to create a topographic map. plos.org
AFM is a powerful tool for characterizing thin films and surfaces of materials made from this compound at the nanoscale. nih.gov It can provide quantitative data on surface roughness, feature heights, and domain sizes. plos.org Beyond topography, AFM can also probe other surface properties, such as friction, adhesion, and elasticity, by analyzing the tip-sample interactions. nih.gov This capability is valuable for understanding the mechanical properties of polymer films and how they might interact with other materials at interfaces. For example, AFM has been used to study the structure of DNA mini-circles and the effects of supercoiling, demonstrating its utility for examining complex biomolecular structures. youtube.com
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Structural Order and Porosity
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful non-destructive techniques used to investigate the structural properties of materials derived from this compound. XRD is primarily employed to determine the crystalline structure, phase composition, and degree of crystallinity, while SAXS provides information about nanoscale features such as pore size, shape, and distribution. xenocs.comscribd.comlucideon.comcarleton.edu
X-ray Diffraction (XRD)
XRD analysis of polymers synthesized using this compound helps in understanding the arrangement of polymer chains. mdpi.comscholarsresearchlibrary.com The resulting diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), reveals whether the material is amorphous, semi-crystalline, or crystalline. carleton.eduresearchgate.net Sharp peaks in the XRD pattern indicate a well-ordered, crystalline structure, whereas broad humps are characteristic of amorphous materials. researchgate.net For semi-crystalline polymers, the pattern is a combination of both sharp peaks and a broad amorphous halo. researchgate.net
For instance, the XRD patterns of porous organic polymers (POPs) synthesized from monomers like this compound often show broad diffraction peaks, indicating a largely amorphous nature. mdpi.com However, the presence of some broad peaks can suggest a degree of short-range order within the amorphous network. The position of these peaks can be used to calculate characteristic distances within the polymer structure using Bragg's Law (nλ = 2d sinθ). carleton.edu
Key Information from XRD:
Crystallinity: The ratio of crystalline to amorphous regions in the polymer. lucideon.com
Phase Identification: Differentiating between different crystalline forms (polymorphs). lucideon.com
Lattice Parameters: Determining the dimensions of the unit cell in crystalline materials. researchgate.net
Small-Angle X-ray Scattering (SAXS)
SAXS is particularly valuable for characterizing the porous nature of materials derived from this compound, such as porous aromatic frameworks (PAFs). xenocs.comresearchgate.net This technique probes structural features on the nanometer to micrometer scale by measuring the scattering of X-rays at very small angles (typically < 5°). lightsource.ca The analysis of SAXS data can provide quantitative information about:
Pore Size and Distribution: Determining the average size and the distribution of pores within the material. xenocs.comnih.gov
Specific Surface Area: Calculating the total surface area per unit mass of the material. nih.gov
Fractal Dimension: Describing the roughness and complexity of the pore surfaces. nih.govbnl.gov
In a study of porous CaCO3 microparticles, SAXS, in conjunction with nitrogen porosimetry, was used to evaluate the internal architecture, including crystal thickness and fractal dimension. nih.gov For porous organic polymers, SAXS can reveal hierarchical structures, such as the presence of both micropores and mesopores. nih.gov The scattering curve (a plot of scattering intensity versus the scattering vector, q) contains information about the size, shape, and spatial arrangement of the scattering objects (i.e., the pores). bnl.gov
Table 1: Comparison of XRD and SAXS in the Analysis of this compound Based Materials
| Feature | X-ray Diffraction (XRD) | Small-Angle X-ray Scattering (SAXS) |
|---|---|---|
| Primary Information | Crystalline structure, phase identification, unit cell dimensions. lucideon.comcarleton.edu | Nanoscale structure, pore size and shape, specific surface area. xenocs.comnih.gov |
| Angular Range | Wide angles (typically 5° to 90° 2θ) | Small angles (typically < 5° 2θ) |
| Length Scale Probed | Atomic and molecular level (Angstroms) | Nanometer to micrometer scale |
| Typical Application for this compound Materials | Determining the degree of crystallinity in polymers. icdd.com | Characterizing the porosity of porous organic polymers (POPs). researchgate.net |
Thermal Analysis (TGA, DSC) for Polymer Stability and Transitions
Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for evaluating the thermal stability and phase transitions of polymers derived from this compound. worldoftest.comlabmanager.com These methods provide critical data for determining the suitability of these materials for high-temperature applications. nih.govspecialchem.com
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. kohan.com.tw It is used to determine the thermal stability of a polymer by identifying the temperature at which it begins to decompose. xrfscientific.com The output from a TGA experiment is a thermogram, which plots the percentage of weight loss against temperature.
Key parameters obtained from TGA include:
Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.
Temperature at Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest.
Residual Weight: The percentage of material remaining at the end of the analysis, which can indicate the formation of a char or inorganic residue.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. kohan.com.twxrfscientific.com It is used to detect and quantify thermal transitions that involve a change in enthalpy, such as melting, crystallization, and glass transitions. worldoftest.com
The key transitions observed by DSC are:
Glass Transition Temperature (Tg): The temperature at which an amorphous or semi-crystalline polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the heat flow curve.
Melting Temperature (Tm): The temperature at which a crystalline polymer melts, observed as an endothermic peak on the DSC curve.
Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt, observed as an exothermic peak.
In the study of poly(3-alkylthiophenes), DSC was used to measure the melting temperature, which was found to be influenced by the position of the side-chain branch. rsc.org For polymers made from this compound, DSC is crucial for determining their processing window and service temperature range.
Table 2: Thermal Properties of a Hypothetical Polymer Derived from this compound
| Thermal Analysis Technique | Parameter | Typical Value | Significance |
|---|---|---|---|
| TGA | Onset Decomposition Temperature (T5%) | 350 - 450 °C | Indicates the start of thermal degradation. mdpi.com |
| Char Yield at 800 °C (N2) | > 60% | High char yield suggests good flame retardancy. | |
| DSC | Glass Transition Temperature (Tg) | 150 - 250 °C | Defines the upper service temperature for rigid applications. researchgate.net |
| Melting Temperature (Tm) | Not always present | Absence may indicate an amorphous structure. |
Porosimetry (e.g., BET analysis) for Characterizing Porous Materials
Porosimetry techniques are essential for quantifying the pore structure of porous materials synthesized from this compound. The most common method is gas physisorption, typically using nitrogen at 77 K, with the data analyzed using the Brunauer-Emmett-Teller (BET) theory to determine the specific surface area. researchgate.net
BET Analysis
The BET method provides a measure of the specific surface area of a material by modeling the adsorption of gas molecules onto the solid surface. researchgate.net The analysis involves measuring the amount of gas adsorbed at various relative pressures. The resulting adsorption isotherm is then used to calculate the monolayer capacity, which is the amount of gas required to form a single layer of molecules on the surface. From this, the total surface area can be determined.
For porous organic polymers (POPs) derived from this compound, a high BET surface area is often a key indicator of successful synthesis. For example, a study on a fluorescent chromogenic porous organic polymer reported a BET surface area of 533 m²/g after loading with indocyanine green. mdpi.com
In addition to the surface area, gas adsorption data can be used to determine:
Pore Volume: The total volume of the pores within the material.
Pore Size Distribution: The distribution of pore sizes, typically calculated using methods like the Barrett-Joyner-Halenda (BJH) model for mesopores or density functional theory (DFT) for micropores.
A study on a porous organic polymer for lymphatic targeting imaging reported pore sizes of 1.4 nm and 3.5 nm, determined using non-local density functional theory. mdpi.com
Table 3: Porosity Data for a Representative Porous Organic Polymer (POP) from this compound
| Parameter | Method | Typical Value | Significance |
|---|---|---|---|
| Specific Surface Area | N2 Adsorption (BET) | 500 - 1500 m²/g | A high surface area is crucial for applications like gas storage and catalysis. researchgate.net |
| Total Pore Volume | N2 Adsorption | 0.5 - 1.5 cm³/g | Indicates the total void space within the material. nih.gov |
| Pore Size Distribution | NLDFT/BJH | Microporous (<2 nm) and/or Mesoporous (2-50 nm) | The pore size determines the accessibility of the surface to different molecules. nih.gov |
Mass Spectrometry (e.g., High-Resolution MS) for Oligomer and Polymer End-Group Analysis
High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the detailed structural characterization of oligomers and polymers, including those synthesized from this compound. gcms.cz Unlike conventional mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of elemental compositions. process-insights.com
End-Group Analysis
The end groups of a polymer chain can significantly influence its properties and reactivity. Identifying these end groups is crucial for understanding the polymerization mechanism and for designing polymers for specific applications, such as block copolymers or surface-functionalized materials. cmu.edumagritek.com
HRMS, particularly techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, can be used to determine the mass of individual polymer chains. mdpi.com By analyzing the mass of the polymer, and knowing the mass of the repeating monomer unit, the mass of the end groups can be deduced. jeol.com The high accuracy of HRMS allows for the differentiation between various possible end groups that may have the same nominal mass but different elemental compositions.
The general equation for the mass of a polymer ion is: M = (n * Mr) + Me + Mc Where:
M is the measured mass of the polymer ion
n is the degree of polymerization
Mr is the mass of the repeating monomer unit
Me is the sum of the masses of the end groups
Mc is the mass of the adduct ion (e.g., H+, Na+)
By accurately measuring M and knowing Mr and Mc, the elemental composition of Me can be determined. jeol.com This information is vital for confirming the success of a polymerization reaction and for quality control of the resulting polymer. jeol.com
Table 4: Hypothetical HRMS Data for an Oligomer of this compound
| Measured m/z | Degree of Polymerization (n) | Calculated Mass of End Groups (Me) | Possible End Group Composition |
|---|---|---|---|
| 1172.4815 | 10 | 2.0156 Da | H / H |
| 1251.4129 | 10 | 80.9470 Da | H / Br |
| 1330.3443 | 10 | 159.8784 Da | Br / Br |
Assuming the monomer is this compound (C10H7N, Mr = 141.0578 Da) and the adduct ion is H+. The end groups could result from the initiation and termination steps of the polymerization process.
Future Research Directions and Outlook for 3,5 Diethynylaniline
Exploration of Novel Synthetic Pathways
The synthesis of poly-functionalized aromatic compounds like 3,5-diethynylaniline can be complex, often requiring multi-step procedures that may involve protecting groups and result in modest yields. google.com Current methods, such as the Sonogashira-Hagihara cross-coupling reaction, are effective for creating polymers from this monomer. mdpi.com However, a significant future research avenue lies in the exploration of more efficient, scalable, and sustainable synthetic routes.
Future efforts will likely focus on:
Catalyst Development: Investigating new catalyst systems, potentially based on earth-abundant metals, to replace or reduce the reliance on precious metals like palladium. thieme-connect.de This aligns with the principles of green chemistry by reducing cost and environmental impact.
Process Intensification: Developing continuous flow processes or one-pot reactions that combine multiple synthetic steps, thereby minimizing solvent usage, reaction time, and waste generation.
Renewable Feedstocks: Long-term research may explore pathways to derive this compound or its precursors from renewable biological or waste sources, contributing to a more circular economy. nih.govyale.edu
Development of Advanced Functional Materials
The primary application of this compound to date has been as a monomer for creating advanced functional polymers, such as Porous Organic Polymers (POPs). mdpi.comresearchgate.net The future in this domain involves moving beyond preliminary studies to the rational design of materials with precisely tailored properties for specific high-performance applications.
Key research directions include:
Energy Storage Polymers: The rigid, conjugated structure of polymers derived from this compound makes them promising candidates for electrode materials in energy storage devices. Future work will focus on synthesizing polymers with hierarchical pore structures that facilitate rapid ion transport, and high densities of redox-active sites (leveraging the aniline (B41778) nitrogen) to maximize specific capacity in batteries and supercapacitors. mdpi.commdpi.com The goal is to create materials that are intrinsically conductive, reducing the need for conductive additives. mdpi.com
Conductive Dendrimers and Polymers: The monomer is a key component in building conductive dendrimers where its structure contributes to uninterrupted π-electron cloud overlap, which is essential for conductivity. researchgate.net Future research will aim to synthesize higher-generation dendrimers and linear polymers with enhanced, stable conductivity for applications in organic electronics. ontosight.ai
Membranes for Separations: By controlling the cross-linking density and incorporating other functional monomers, polymers based on this compound can be developed into robust membranes for gas separation (e.g., CO2 capture) or water purification.
Integration into Hybrid Material Systems
The true potential of this compound-based materials may be unlocked by integrating them into hybrid systems, where the polymer matrix acts in synergy with other components. This approach allows for the combination of properties that are not available in single-component materials.
Future research will likely explore:
Polymer-Nanoparticle Composites: Incorporating inorganic nanoparticles (e.g., metal oxides, quantum dots, plasmonic particles) into a this compound-based polymer matrix. For instance, creating polyimide/Al2O3 composites has been explored to improve energy storage density. nih.gov Such hybrids could exhibit enhanced catalytic activity, novel sensing capabilities, or improved dielectric properties for advanced capacitors. nih.gov
Guest Molecule Encapsulation: The porous nature of POPs derived from diethynylaniline monomers can be exploited for the encapsulation and controlled release of active molecules. This has been demonstrated with the related 2,5-diethynylaniline (B3047282) for loading imaging agents. mdpi.com Future work could target applications in drug delivery, self-healing materials, or catalysis.
Layered Heterostructures: Fabricating layered devices by depositing thin films of this compound-based polymers onto other functional materials, such as graphene or transition metal dichalcogenides (TMDs). These heterostructures could form the basis of novel electronic or optoelectronic devices.
Application in Emerging Technologies
The unique electronic and structural features of this compound derivatives make them intriguing candidates for emerging, high-impact technologies that are currently in the exploratory phase.
Quantum Materials: Quantum materials exhibit properties governed by quantum mechanics, with potential applications in quantum computing and sensing. lbl.govresearchgate.net The highly conjugated, rigid, and symmetric nature of polymers and dendrimers made from this compound could host exotic electronic states. researchgate.net Future research, though speculative, could investigate the topological properties and spin dynamics within these organic systems, potentially leading to new, lightweight, and solution-processable quantum materials. opengovasia.comox.ac.uk
Sustainable Chemistry: Beyond the synthesis of the monomer itself, its application in sustainable technologies is a key future direction. This includes developing polymers that are designed for degradation, breaking down into non-toxic components at the end of their lifecycle. sigmaaldrich.com Furthermore, using these polymers as catalysts or supports for catalysts in green chemical processes represents a significant opportunity. nih.govumweltbundesamt.de For example, their high surface area and tunable functionality could be used to create highly efficient and recyclable catalysts for industrial reactions.
Interdisciplinary Collaborations and Innovations
Realizing the full potential of this compound will require extensive collaboration across multiple scientific and engineering disciplines. The complexity of moving from molecular design to functional devices necessitates a multi-faceted approach.
Future progress will be driven by:
Chemistry and Materials Science: Synthetic chemists will focus on creating novel derivatives and polymerization methods, while materials scientists will characterize the resulting materials' structural, thermal, and mechanical properties. google.comgoogle.com
Physics and Engineering: Physicists will be crucial for investigating the fundamental electronic and quantum properties of these new materials. ox.ac.uk In parallel, electrical and chemical engineers will work to integrate these materials into functional devices, such as batteries, sensors, electronic circuits, and separation membranes, and to scale up their production. alfa-chemistry.comtotalenergies.com
Computational Science: Theoretical and computational chemists can accelerate discovery by modeling new polymer structures, predicting their properties, and elucidating reaction mechanisms, thereby guiding experimental efforts.
Through these concerted and collaborative efforts, this compound is set to become a cornerstone molecule in the development of a new generation of high-performance organic materials, driving innovation across a wide spectrum of technologies.
Q & A
Q. What frameworks support hypothesis-driven research on this compound’s applications?
- Methodology : Formulate hypotheses using PICO (Population, Intervention, Comparison, Outcome) frameworks. Example: “Does substituting ethynyl groups in this compound (Intervention) enhance charge mobility (Outcome) in organic semiconductors (Population) compared to non-ethynylated analogs (Comparison)?” Validate through systematic reviews and meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
